5-Iodopyrazine-2-carbonitrile
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Overview
Description
5-Iodopyrazine-2-carbonitrile: is a chemical compound with the molecular formula C5H2IN3 and a molecular weight of 230.99 g/mol It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features an iodine atom at the 5-position and a cyano group at the 2-position of the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodopyrazine-2-carbonitrile can be achieved through several methods. One common approach involves the iodination of pyrazine-2-carbonitrile. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the 5-position of the pyrazine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 5-Iodopyrazine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or organolithium compounds can be used under mild to moderate conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrazine derivatives depending on the nucleophile used.
Reduction Reactions: Products include 5-aminopyrazine-2-carbonitrile.
Oxidation Reactions: Products include 5-iodopyrazine-2-carboxylic acid.
Scientific Research Applications
Chemistry: 5-Iodopyrazine-2-carbonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It serves as a precursor for the synthesis of biologically active compounds, including kinase inhibitors and antimicrobial agents .
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-Iodopyrazine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For example, as a kinase inhibitor, it may interfere with the phosphorylation process, which is crucial for cell signaling and proliferation .
Comparison with Similar Compounds
- 3-Iodopyrazine-2-carbonitrile
- 2-Chloro-5-iodopyrazine
- 3-Chloro-6-iodopyrazine-2-carbonitrile
Comparison: 5-Iodopyrazine-2-carbonitrile is unique due to the specific positioning of the iodine and cyano groups on the pyrazine ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its analogs, such as 3-Iodopyrazine-2-carbonitrile, the 5-position iodine substitution may result in different electronic and steric effects, leading to variations in biological activity and chemical reactivity .
Properties
CAS No. |
1196154-95-6 |
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Molecular Formula |
C5H2IN3 |
Molecular Weight |
230.99 g/mol |
IUPAC Name |
5-iodopyrazine-2-carbonitrile |
InChI |
InChI=1S/C5H2IN3/c6-5-3-8-4(1-7)2-9-5/h2-3H |
InChI Key |
UEARLISXNBMUAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=N1)I)C#N |
Origin of Product |
United States |
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